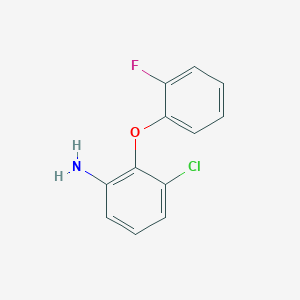

3-Chloro-2-(2-fluorophenoxy)aniline

Übersicht

Beschreibung

3-Chloro-2-(2-fluorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol . It is primarily used in research and industrial applications, particularly in the synthesis of various chemical intermediates and active pharmaceutical ingredients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-fluorophenoxy)aniline typically involves the reaction of 2-fluorophenol with 3-chloroaniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 2-fluorophenol reacts with 3-chloroaniline in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields . Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-(2-fluorophenoxy)aniline undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the nitro group (if present) to an amine group is another common reaction.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like DMSO or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C13H10ClFNO

Molecular Weight : 267.67 g/mol

The presence of chlorine and fluorine atoms in the structure of 3-Chloro-2-(2-fluorophenoxy)aniline enhances its biological activity by improving binding affinity to target proteins. The compound's ability to penetrate cellular membranes is also influenced by its lipophilicity due to fluorination.

Medicinal Chemistry

This compound is being investigated for its potential use in pharmaceuticals. Its structure allows it to act as a building block for drug development, particularly in the synthesis of compounds targeting specific biological pathways.

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In a comparative study, it showed a zone of inhibition of 15 mm against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µM, demonstrating its potential as an antimicrobial agent .

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | 15 mm | 32 µM |

| Control Antibiotic (Cefoxitin) | 18 mm | 16 µM |

Enzyme Interaction Studies

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been found to inhibit cytochrome P450 enzymes, suggesting its role in drug metabolism modulation .

Antimalarial Activity

Recent studies have demonstrated promising antimalarial activity against Plasmodium falciparum and Plasmodium berghei. In vitro tests indicated that when combined with artesunate, the compound significantly inhibited parasite growth, showcasing its potential for malaria treatment .

- In Vivo Studies : In mouse models, the combination therapy cleared all parasites at effective doses, indicating strong efficacy against malaria.

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various fluorinated compounds highlighted that this compound showed significant inhibition against bacterial strains. The results support its potential use in therapeutic applications .

Enzyme Interaction

Another investigation focused on the interaction of this compound with metabolic enzymes. It was noted that the presence of halogen atoms enhances biological activity, leading to variations in potency and selectivity towards specific targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the halogen substituents significantly enhance the biological activity of this compound. Modifications in the aromatic ring can lead to variations in potency and selectivity towards specific biological targets .

Wirkmechanismus

The mechanism of action of 3-Chloro-2-(2-fluorophenoxy)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects . The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-3-(2-fluorophenoxy)aniline

- 3-Fluoro-4-(2-chlorophenoxy)aniline

- 2-Fluoro-4-(3-chlorophenoxy)aniline

Uniqueness

3-Chloro-2-(2-fluorophenoxy)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity . The presence of both chlorine and fluorine atoms in the molecule can enhance its stability and alter its interaction with biological targets compared to similar compounds .

Biologische Aktivität

3-Chloro-2-(2-fluorophenoxy)aniline is an organic compound with the molecular formula C₁₂H₉ClFNO and a molecular weight of 237.66 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a subject of interest for studies related to antimicrobial and anticancer properties.

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 2-fluorophenol and 3-chloroaniline, often facilitated by a base such as potassium carbonate. The compound can undergo various chemical reactions, including:

- Substitution Reactions : Involving the replacement of chlorine or fluorine atoms.

- Oxidation Reactions : Leading to the formation of quinones or other oxidized derivatives.

- Reduction Reactions : Such as the reduction of nitro groups to amines.

These reactions can be performed using common reagents like sodium hydroxide or potassium permanganate in appropriate solvents .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma). The compound's mechanism involves targeting specific cellular pathways that lead to cell death, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell growth and proliferation. The compound's halogenated structure enhances its binding affinity to these targets, which is crucial for its antimicrobial and anticancer effects .

Case Studies

- Anticancer Study : A study involving the treatment of tumor-bearing mice with this compound showed a significant reduction in tumor size compared to untreated controls. Flow cytometry analysis indicated that the compound promoted apoptosis in cancer cells through activation of caspase pathways .

- Antimicrobial Efficacy : In a comparative study against conventional antibiotics, this compound demonstrated superior activity against resistant strains of E. coli, suggesting its potential as a novel therapeutic agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |

|---|---|---|

| This compound | 6.25 | 25.72 ± 3.95 |

| 2-Chloro-3-(2-fluorophenoxy)aniline | 12.5 | Not reported |

| 3-Fluoro-4-(2-chlorophenoxy)aniline | 5.0 | Not reported |

This table illustrates that while all compounds exhibit antimicrobial properties, this compound shows promising anticancer activity at lower concentrations compared to its analogs.

Eigenschaften

IUPAC Name |

3-chloro-2-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-8-4-3-6-10(15)12(8)16-11-7-2-1-5-9(11)14/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSEWXTDICHVHJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=CC=C2Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589737 | |

| Record name | 3-Chloro-2-(2-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946682-31-1 | |

| Record name | 3-Chloro-2-(2-fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.